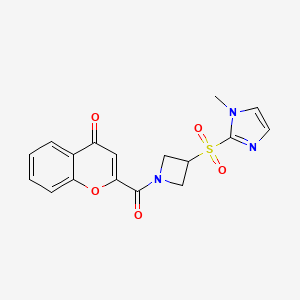

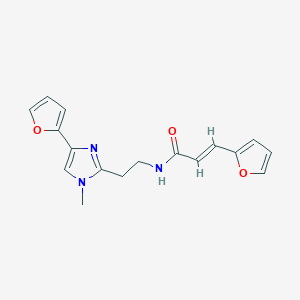

2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one, also known as MIASAC, is a novel compound that has been developed for scientific research purposes. It belongs to the class of azetidine-1-carbonyl compounds and has been shown to have potential applications in various fields of research, including medicinal chemistry, drug discovery, and pharmacology.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study focused on the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop antimicrobial agents. The research involved the creation of various derivatives through reactions involving cyanoacetamide and other chemicals to produce compounds with potential antimicrobial properties. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showing promising results against a range of pathogens (Darwish et al., 2014).

Organocatalysis Applications

Another research avenue explored the use of an imidazole-based zwitterionic-salt as an efficient organocatalyst for the regioselective opening of aziridine rings by various nucleophiles. This catalytic process was found to be highly regioselective, yielding products through benzylic attack and applicable to gram-scale synthesis (Ghosal et al., 2016).

Antibacterial, Antifungal, and Cytotoxic Properties

Research into 4-({[2, 4-dioxo-2H-chromen-3 (4H)-ylidene]methyl}amino)sulfonamides, obtained through the condensation reaction of 4-hydroxycoumarin with various sulfonamides, revealed significant antibacterial and antifungal activities. This study underscores the potential of these compounds for therapeutic applications, with some showing potent cytotoxic activity against Artemia salina (Chohan et al., 2006).

Improved Synthesis of Sulfonyl Azides

A publication detailed an improved synthesis method for sulfonyl azides in ionic liquids, highlighting the synthetic importance of organic azides. Sulfonyl azides serve as highly reactive reagents in various chemical reactions, including radical azidation, diazo transfer, and the formation of triazoles or imidazoles. This research presents a more efficient and convenient method for preparing sulfonyl azides, contributing to the broader field of synthetic organic chemistry (Widyan, 2021).

properties

IUPAC Name |

2-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-19-7-6-18-17(19)26(23,24)11-9-20(10-11)16(22)15-8-13(21)12-4-2-3-5-14(12)25-15/h2-8,11H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJZYTQFJRXIOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371628.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2371634.png)

![1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone](/img/structure/B2371636.png)

![1-Benzyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2371637.png)

![4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole](/img/structure/B2371641.png)

![2-(3-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2371642.png)

![Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate](/img/structure/B2371643.png)

![N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide](/img/structure/B2371644.png)

![Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2371645.png)

![Methyl 3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2371648.png)